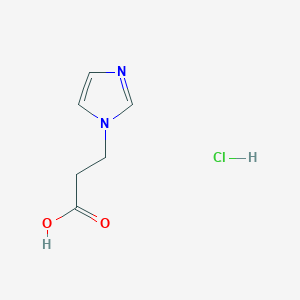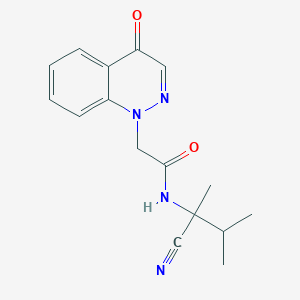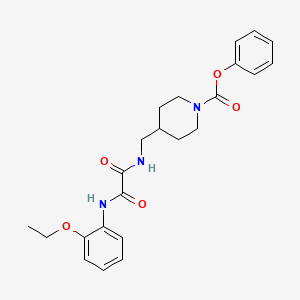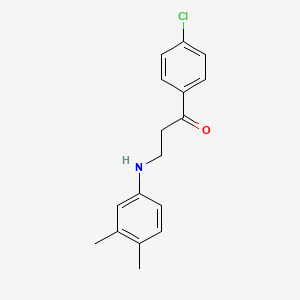
1-(4-Isopropylphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sequential Multicomponent Synthesis Analysis
The first paper discusses a novel approach to synthesizing a library of 2-(imidazo[1,5-alpha]pyridine-1-yl)-1,3,4-oxadiazoles, which are structurally related to the compound of interest. The synthesis involves a sequential multicomponent process starting with an Ugi tetrazole reaction. This is followed by an acetic anhydride-mediated cyclization and a Huisgen-type rearrangement. The methodology allows for a diverse range of substitutions on both the oxadiazole and imidazopyridine rings, indicating a high tolerance for functional groups and the potential for creating a wide variety of related compounds .
Molecular Structure Analysis
The second paper provides insight into the molecular structure of a related compound, 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. The structure of these novel bicyclic systems was confirmed using IR and 1H NMR methods, as well as liquid chromato-mass spectrometry. Although the compound is not directly studied, the methods described for structural confirmation could be applicable for analyzing the molecular structure of 1-(4-Isopropylphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one .
Chemical Reactions Analysis
While the papers provided do not directly address the chemical reactions of the specific compound , the synthesis techniques and structural analyses mentioned could be extrapolated to understand its reactivity. The use of multicomponent reactions suggests that the compound could potentially participate in further synthetic transformations, which could be explored in future studies .
Physical and Chemical Properties Analysis
The prediction of biological activity using PASS (Prediction of Activity Spectra for Substances) as mentioned in the second paper indicates that computational methods can be employed to predict the physical and chemical properties of related compounds. Although the specific physical and chemical properties of 1-(4-Isopropylphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one are not detailed, similar predictive approaches could be used to hypothesize its properties and potential biological activities .
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
This compound has potential applications in the development of organic light-emitting diodes (OLEDs). The synthesis and structural analysis of related bis(1,3,4-oxadiazole) systems, such as PDPyDP, used as hole-blocking materials in LEDs, demonstrate the relevance of oxadiazole derivatives in improving device performance. The incorporation of oxadiazole moieties can enhance electron-injection and hole-blocking efficiencies, leading to more efficient OLEDs with potential for better light emission properties and energy efficiencies (Wang et al., 2001).
Anticancer Agents
Oxadiazole derivatives, including structures similar to the one , have been explored for their anticancer activities. Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has shown promise as potential anticancer agents, indicating the significance of oxadiazole rings in the development of new therapeutic molecules. These compounds exhibit moderate cytotoxicity against breast cancer cell lines, suggesting their utility in cancer research and potential treatment strategies (Redda & Gangapuram, 2007).
特性
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-14(2)15-6-8-18(9-7-15)27-13-17(12-21(27)28)24-25-23(26-32-24)16-10-19(29-3)22(31-5)20(11-16)30-4/h6-11,14,17H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECRMEOWIPJKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)
![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)
![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![2-[(8-Quinolinylamino)methylene]malononitrile](/img/structure/B2529711.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)
![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)
![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)


![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
